molecular formula C4H4BBrO3 B13324098 (4-Bromofuran-2-yl)boronic acid

(4-Bromofuran-2-yl)boronic acid

Cat. No.: B13324098
M. Wt: 190.79 g/mol
InChI Key: LVXQXFAETRYGFC-UHFFFAOYSA-N
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Description

(4-Bromofuran-2-yl)boronic acid is an organoboron compound with the molecular formula C4H4BBrO3. It is a derivative of furan, substituted with a bromine atom at the 4-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromofuran-2-yl)boronic acid typically involves the borylation of 4-bromofuran. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst under mild conditions . The reaction proceeds as follows: [ \text{4-Bromofuran} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions: (4-Bromofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Conditions: Mild temperatures (50-80°C) and inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (4-Bromofuran-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • (4-Bromophenyl)boronic acid
  • (4-Bromothiophen-2-yl)boronic acid
  • (4-Bromopyridin-2-yl)boronic acid

Comparison: (4-Bromofuran-2-yl)boronic acid is unique due to its furan ring, which imparts different electronic and steric properties compared to phenyl, thiophene, or pyridine rings. This uniqueness can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable compound in specific synthetic applications .

Biological Activity

(4-Bromofuran-2-yl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids are known for their role in drug development, especially as inhibitors in various biochemical pathways. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties based on recent research findings.

This compound features a furan ring substituted with bromine and a boronic acid group, which enhances its reactivity and biological interactions. The boronic acid moiety is particularly significant as it can form reversible covalent bonds with diols, making it useful in targeting specific biomolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. Research indicates that boronic acids can act as proteasome inhibitors and disrupt cancer cell proliferation. For instance, a study demonstrated that derivatives of boronic acids exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .

Table 1: Anticancer Activity of Boronic Acid Derivatives

CompoundCell Line TestedIC50 (µM)Selectivity Index
This compoundMCF-718.76High
5-Chloro substituted derivativeLAPC-410.32Moderate
Control (non-boronic acid)HK-2>100Low

The selectivity index is calculated as the ratio of IC50 values between cancerous and non-cancerous cells, indicating the compound's ability to target cancer cells effectively.

Antibacterial Activity

Boronic acids have also been recognized for their antibacterial properties. A study assessed the antibacterial effects of various boronic acids against common pathogens, including Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity at concentrations around 6.50 mg/mL . This suggests potential applications in treating bacterial infections.

Table 2: Antibacterial Efficacy

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli ATCC 259226.50 mg/mL
Phenyl boronic acidStaphylococcus aureus5.00 mg/mL
ControlNo treatment-

Antioxidant Activity

The antioxidant properties of this compound were evaluated using several assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated potent antioxidant activity with IC50 values comparable to well-known antioxidants . This property may contribute to its overall therapeutic potential.

Case Studies

  • In Vivo Studies : In vivo assessments using animal models showed that formulations containing this compound did not exhibit toxic effects on healthy tissues while effectively reducing tumor size in treated groups .
  • Formulation Development : A cream formulation incorporating this compound was tested for dermatological safety and efficacy against skin infections, showing promising results without significant adverse effects on skin integrity .

Q & A

Basic Research Questions

Q. What computational methods are recommended to predict structural and electronic properties of (4-Bromofuran-2-yl)boronic acid for reaction planning?

  • Methodological Answer : Density Functional Theory (DFT) studies using software such as SPARTAN’14 are critical for modeling molecular geometry, frontier molecular orbitals (FMOs), and electrostatic potential surfaces. Basis sets like 6-31G(d) and solvent effects (e.g., water or DMSO) should be incorporated to simulate reaction environments. These calculations aid in predicting regioselectivity in cross-coupling reactions and identifying reactive sites for functionalization .

Q. How is this compound typically employed in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The compound acts as a boronic acid partner, reacting with aryl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form biaryl products. Key variables to optimize include:

  • Aryl halide reactivity : Electron-deficient partners enhance coupling efficiency.
  • Ligand selection : Bulky ligands (e.g., SPhos) improve turnover in sterically hindered systems.
  • Solvent : Polar aprotic solvents (e.g., DMF) or aqueous mixtures stabilize intermediates .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : Common methods include:

  • Lithiation-borylation : Treating 4-bromofuran with n-BuLi followed by quenching with trimethyl borate.
  • Miyaura borylation : Using Pd-catalyzed borylation of 2-bromo-4-bromofuran with bis(pinacolato)diboron.
    Post-synthesis, purify via recrystallization (e.g., ethyl acetate/hexane) and validate purity using LC-MS/MS to detect trace boronic acid impurities .

Advanced Research Questions

Q. How can kinetic parameters of this compound-diol interactions be quantified for biosensing applications?

  • Methodological Answer : Use stopped-flow fluorescence spectroscopy to measure binding kinetics (kon/koff) under physiological pH (7.4). For example:

  • Prepare a 10 mM boronic acid solution in PBS buffer.
  • Mix rapidly with diol-containing analytes (e.g., fructose) and monitor fluorescence changes.
  • Analyze data using pseudo-first-order kinetics. Reported kon values for similar boronic acids follow: D-fructose > D-glucose, indicating faster equilibrium attainment for fructose sensors .

Q. What experimental strategies resolve contradictions in reported binding affinities of this compound with glycoproteins?

  • Methodological Answer : Contradictions often arise from secondary interactions (e.g., hydrophobic or ionic). To address:

  • Buffer optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to minimize non-specific binding.
  • Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated chips and measure binding responses to glycoproteins (e.g., RNase B).
  • Control experiments : Compare binding to non-glycosylated proteins (e.g., RNase A) to isolate glycan-specific interactions .

Q. How can boroxine formation during MALDI-MS analysis of this compound-containing peptides be suppressed?

  • Methodological Answer : Boroxine artifacts (trimerization products) complicate mass spectra. Mitigation strategies include:

  • Derivatization : Pre-treat with pinacol to form stable boronic esters.
  • On-plate modification : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix and derivatizing agent for in situ esterification.
  • High-resolution MS/MS : Confirm sequences by fragmenting DHB-modified peptides to avoid misassignment .

Q. What design-of-experiments (DoE) approaches optimize reaction conditions for this compound in complex couplings?

  • Methodological Answer : Employ mixed-variable experimental design with surrogate models (e.g., Bayesian optimization) to minimize trials. Key steps:

  • Define variables: Aryl halide (4 options), ligand (11 options), solvent (4 options).
  • Use a genetic algorithm or PWAS (Piecewise Affine Surrogate) to explore the 3,696 possible combinations.
  • Prioritize high-yield conditions (e.g., Pd(OAc)₂ with XPhos ligand in THF/water) .

Q. Data Contradiction Analysis

Q. Why do computational predictions and experimental results diverge for this compound’s electronic properties?

  • Methodological Answer : Discrepancies often stem from:

  • Solvent neglect in simulations : Include implicit solvent models (e.g., PCM) to account for solvation effects.
  • Crystal packing effects : Compare DFT-optimized gas-phase structures with X-ray crystallography data.
  • Dynamic effects : Use molecular dynamics (MD) to simulate conformational flexibility in solution .

Q. Tables for Key Parameters

Kinetic Parameters for Boronic Acid-Diol Binding
Analyte
-------------
D-Fructose
D-Glucose
Optimized Suzuki-Miyaura Reaction Variables
Variable
------------------
Aryl Halide
Ligand
Base
Solvent

Properties

Molecular Formula

C4H4BBrO3

Molecular Weight

190.79 g/mol

IUPAC Name

(4-bromofuran-2-yl)boronic acid

InChI

InChI=1S/C4H4BBrO3/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H

InChI Key

LVXQXFAETRYGFC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)Br)(O)O

Origin of Product

United States

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